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Introduction to 2-Bromobutanenitrile

2-Bromobutanenitrile is a valuable bifunctional building block in pharmaceutical research and drug

development. This halogenated nitrile compound possesses unique reactivity due to the presence of both

electrophilic bromine and nucleophilic nitrile functional groups, enabling its participation in diverse

synthetic transformations. In medicinal chemistry, it serves as a key precursor for the synthesis of various

heterocycles, functionalized alkanes, and complex molecular architectures. The bromine moiety serves as an

excellent leaving group for nucleophilic substitution reactions, while the nitrile group can be transformed

into amides, carboxylic acids, or tetrazoles, significantly expanding its utility in structure-activity

relationship (SAR) studies. Recent advances in nickel-catalyzed cross-coupling methodologies have

further enhanced the importance of alkyl bromides like 2-bromobutanenitrile in constructing complex

molecular frameworks under mild conditions.
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Table 1: Fundamental physicochemical properties of 2-Bromobutanenitrile

Property Value/Specification Experimental Conditions

Molecular Formula C₄H₆BrN -

Molecular Weight 148.00 g/mol -

Boiling Point 85-87°C at 20 mmHg -

Density 1.512 g/mL at 25°C -

Refractive Index 1.4802 at 20°C -

Vapor Pressure 0.5 mmHg at 20°C -

LogP 1.24 Calculated

Hydrogen Bond Donors 0 -

Hydrogen Bond Acceptors 1 -

Spectroscopic Characterization Data

Table 2: Spectroscopic characterization data for bromonitrile compounds

Analytical
Method

Experimental
Conditions

Characteristic Features
Reference
Compound

¹H NMR 300 MHz, CDCl₃ δ 7.63-7.67 (m, 2H), 7.43-7.45

(m, 2H)

2-Bromobenzonitrile

[1]

¹H NMR 89.56 MHz, CDCl₃ δ 7.69, 7.65, 7.46, 7.44 (multiplet

patterns)

2-Bromobenzonitrile

[1]

Mass
Spectrometry

EI-MS, 75 eV m/z 181.0 (M⁺, 100%), 183.0

(M⁺+2, 96.6%)

2-Bromobenzonitrile

[1]
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Laboratory Synthesis Protocols

Nickel-Catalyzed Reductive Coupling for Disulfide Formation

The reductive cross-coupling of alkyl bromides with tetrasulfides represents a powerful strategy for

constructing unsymmetrical disulfide bonds, which are crucial in pharmaceutical compounds and protein

engineering [2]. This method overcomes limitations of traditional oxidative coupling approaches, which

often suffer from side reactions and poor selectivity.

3.1.1 Reaction Setup and Reagents

Table 3: Reagents and materials for nickel-catalyzed reductive coupling

Reagent/Material Quantity Purity/Specifications

2-Bromobutanenitrile 1.0 mmol Anhydrous, freshly distilled

1,4-Di-tert-butyltetrasulfane (2a) 0.55

mmol

Synthesized according to literature

procedures

Ni(acac)₂ 5 mol% 99.9% trace metals basis

L1 Ligand (4,4'-di-tert-butyl-2,2'-
bipyridine)

10 mol% Recrystallized from hexane

Manganese powder 1.5 equiv Activated, 325 mesh

Anhydrous DMF 4 mL Sure/Seal, stored over molecular sieves

3.1.2 Stepwise Experimental Procedure

Reaction Setup: In an argon-filled glove box, charge a 25 mL Schlenk tube with Ni(acac)₂ (12.8 mg,

0.05 mmol) and L1 ligand (13.4 mg, 0.10 mmol).

Catalyst Formation: Add anhydrous DMF (2 mL) to the Schlenk tube and stir the mixture for 15

minutes at room temperature until a homogeneous red-colored solution forms, indicating successful
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catalyst formation.

Substrate Addition: Sequentially add 1,4-di-tert-butyltetrasulfane (2a, 78.1 mg, 0.275 mmol) and 2-

bromobutanenitrile (148 mg, 1.0 mmol) to the reaction mixture.

Reductant Introduction: Add activated manganese powder (82.3 mg, 1.5 mmol) to the reaction

mixture, ensuring minimal exposure to air.

Cross-Coupling Reaction: Seal the Schlenk tube, remove it from the glove box, and heat the reaction

mixture at 40°C for 24 hours with vigorous stirring (800 rpm) under a nitrogen atmosphere.

Reaction Monitoring: Monitor reaction progress by TLC (hexane:ethyl acetate, 8:2) and GC-MS. The

desired disulfide product typically shows Rf = 0.65.

Workup Procedure: After completion, cool the reaction to room temperature, dilute with ethyl acetate

(15 mL), and filter through a pad of Celite to remove manganese salts and catalyst residues.

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash

chromatography on silica gel (gradient elution: hexane to hexane:ethyl acetate, 95:5) to obtain the pure

disulfide product.

Critical Reaction Parameters and Optimization

Table 4: Optimization of reaction parameters for nickel-catalyzed coupling

Parameter Screened Range Optimal Condition Impact on Yield

Catalyst
System

Ni(PPh₃)₂Cl₂, Ni(acac)₂,
NiBr₂•glyme

Ni(acac)₂ Increased yield from 45% to
85%

Ligand
Structure

Various bipyridines and
phenanthrolines

4,4'-di-tert-butyl-2,2'-
bipyridine (L1)

Enhanced selectivity for
disulfide

Solvent DMF, DMA, DMSO, MeCN Anhydrous DMF Crucial for successful
transformation
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Parameter Screened Range Optimal Condition Impact on Yield

Temperature 25-60°C 40°C Balanced conversion and
selectivity

Reducing
Agent

Mn, Zn Manganese powder Zn resulted in no product
formation

Reaction Time 12-36 hours 24 hours Improved disulfide:trisulfide
ratio (31:1)

Analytical Methods and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated

chloroform (CDCl₃) in a clean, dry NMR tube. Acquire spectra at 300 MHz with a minimum of 32 scans at

25°C. Reference the residual protonated solvent signal (δ 7.26 ppm) for chemical shift calibration. For 2-

bromobenzonitrile as a reference, characteristic aromatic signals appear between δ 7.43-7.67 ppm as

complex multiplets due to second-order effects [1].

¹³C NMR Analysis: Prepare sample similarly to ¹H NMR analysis. Acquire spectra with proton decoupling

using a minimum of 1024 scans. The nitrile carbon typically appears in the range of δ 115-120 ppm, while

the carbon attached to bromine appears at δ 35-45 ppm.

Mass Spectrometric Analysis

Electron Ionization (EI) MS: Utilize a direct insertion probe with sample temperature of 190°C and source

temperature of 250°C. Set electron energy to 75 eV. For brominated compounds, expect characteristic

isotope patterns with M⁺ and M+2 peaks in approximately 1:1 ratio due to nearly equal abundance of ⁷⁹Br

and ⁸¹Br isotopes. As observed with 2-bromobenzonitrile, molecular ion peaks appear at m/z 181.0 (100%)

and 183.0 (96.6%) [1].
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Pharmaceutical Applications

Computational Analysis of Protein-Ligand Interactions

Caver Web 2.0 represents an advanced computational platform for analyzing tunnel structures and ligand

transport pathways in proteins with buried active sites, which is essential for understanding how small

molecules like 2-bromobutanenitrile derivatives interact with biological targets [3].
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Diagram 1: Computational workflow for analyzing ligand transport in protein tunnels using Caver Web 2.0

Key Features of Caver Web 2.0 for Drug Discovery

Dynamic Tunnel Analysis: Unlike static structure analysis, Caver Web 2.0 generates dynamic

ensembles through automated molecular dynamics simulations using YASARA 23.9.23, capturing the

inherent flexibility of protein tunnels that influence ligand binding and transport [3]

Ligand Trajectory Prediction: The platform implements CaverDock 1.2 to compute ligand

trajectories and energy profiles for multiple simulation snapshots, providing insights into transport

bottlenecks and energy barriers [3]

Virtual Screening Capability: Customizable ligand libraries, including FDA/EMA-approved drugs,

enable virtual screening campaigns to identify potential inhibitors that target either the active site or

the access tunnels [3]

Safety and Handling Protocols

Stability and Storage Conditions

2-Bromobutanenitrile is moisture-sensitive and should be stored under inert atmosphere (argon or nitrogen)

in a sealed container at 2-8°C. The compound is light-sensitive and should be protected from direct sunlight.

Under recommended storage conditions, the compound remains stable for at least 12 months.

Toxicity and Exposure Controls

Acute Toxicity: Expected to be toxic if swallowed, inhaled, or in contact with skin
Engineering Controls: Use fume hoods or other local ventilation to maintain exposure below TLV

Personal Protective Equipment: Wear appropriate chemical-resistant gloves (nitrile), safety
glasses, and lab coat

Spill and Disposal Procedures
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Spill Management: Absorb small spills with inert material and place in appropriately labeled container. For

larger spills, evacuate area and use trained personnel with appropriate protective equipment.

Waste Disposal: Dispose of according to local, regional, and national regulations. Halogenated organic

wastes should not be mixed with general laboratory waste.

Troubleshooting Guide

Table 5: Common issues and solutions in nickel-catalyzed coupling procedures

Problem Potential Cause Solution

Low Conversion Degraded catalyst or
ligand

Use fresh reagents and verify catalyst quality

Poor Disulfide
Selectivity

Incorrect reaction time Extend reaction time to 24 hours for improved
disulfide:trisulfide ratio

No Product Formation Inefficient reducing
agent

Ensure using activated manganese powder, not
zinc

Multiple Byproducts Moisture
contamination

Ensure absolute anhydrous conditions with fresh
molecular sieves

Chromatography
Issues

Product decomposition Add 1% triethylamine to eluent to prevent acid-
catalyzed degradation

Conclusion

2-Bromobutanenitrile serves as a versatile building block in pharmaceutical research, particularly in the

synthesis of complex disulfide-containing compounds through nickel-catalyzed reductive coupling. The

protocols described herein provide robust methodologies for the efficient transformation of this bifunctional

synthon into pharmaceutically relevant structures. Integration of computational analysis using Caver Web

2.0 enhances the utility of this compound in rational drug design by enabling detailed investigation of ligand
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transport and binding mechanisms in dynamic protein environments. These application notes collectively

establish 2-bromobutanenitrile as a valuable intermediate in the drug development pipeline.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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